2',3',5'-三乙酰肌苷

描述

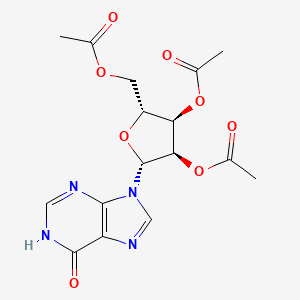

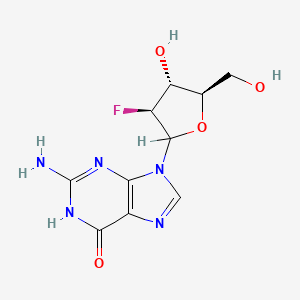

Inosine 2',3',5'-triacetate (IAT) is an important nucleoside derivative that has been used in a variety of scientific research applications. It has been used in the synthesis of DNA and RNA, as well as in the study of biochemical and physiological effects. IAT is also known as 2',3',5'-triacetylinosine and is a derivative of inosine, a naturally occurring purine nucleoside found in all living organisms. IAT is a highly versatile molecule that has been used in a wide range of research applications, including the study of gene expression, protein structure and function, and cellular signaling.

科学研究应用

肌苷的化学合成和衍生物:肌苷在乙酰化后,可以得到乙酰化核苷以及裂解产物,这些产物可用于合成各种核苷衍生物 (Beránek & Hřebabecký,1976 年)。

亲脂寡核苷酸的构建模块:使用肌苷合成了用于亲脂寡核苷酸的新型亚磷酰胺酯构建模块,表明其在寡核苷酸修饰中的作用 (Köstler & Rosemeyer,2009 年)。

转化为其他核苷:肌苷衍生物已被用于合成各种修饰的嘌呤核苷,为核苷化学的更广泛领域做出了贡献 (Robins & Uznański,1981 年)。

肌苷在缺血性脑损伤中的作用:肌苷对大鼠的脑缺血具有保护作用,突出了其潜在的治疗应用 (Shen 等人,2005 年)。

肌苷衍生物在缩醛合成中的作用:肌苷已被用于缩醛的改进制备中,表明其在碳水化合物化学中的作用 (Pradilla 等人,1990 年)。

氮杂嘧啶核苷的抑制机制:肌苷衍生物已被研究其在生物系统中的抑制机制,表明其在药物开发中的潜力 (Čihák 等人,1985 年)。

在抗癌研究中的应用:肌苷已用于合成抗癌中间体,突出了其在药物化学中的重要性 (Guo-quan,2008 年)。

心脏肌细胞中的钙信号传导:肌苷衍生物,特别是三磷酸肌醇,在心脏肌细胞中的钙信号传导中起着至关重要的作用,表明其在心脏生理和病理学中的重要性 (Kockskämper 等人,2008 年)。

作用机制

Target of Action

2’,3’,5’-Tri-O-acetylinosine, also known as Inosine 2’,3’,5’-triacetate, primarily targets cancer cells . The compound has been shown to inhibit the growth of these cells .

Mode of Action

The compound interacts with its targets by binding to pyridinium ions . This interaction results in the inhibition of cancer cell growth . It is also an efficient method for bond cleavage and radiation protection .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of tetrapeptides with hydroxyl groups or alkylation .

Result of Action

The primary result of the action of 2’,3’,5’-Tri-O-acetylinosine is the inhibition of cancer cell growth . This makes it a potential therapeutic agent in the treatment of cancer.

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

未来方向

Future preclinical and clinical trials are needed to assess the safety and adverse effects associated with long-term use of inosine or inosine-related enzyme modulation . To date, there is limited information on the molecular mechanisms through which inosine exerts its biological functions as a signaling mediator .

生化分析

Biochemical Properties

Inosine 2’,3’,5’-triacetate has been shown to inhibit the growth of cancer cells and is also an efficient method for bond cleavage and radiation protection . It has been shown to bind to pyridinium ions, and it has been used in the synthesis of tetrapeptides with hydroxyl groups or alkylation .

Cellular Effects

It is known that the compound has been used in the synthesis of tetrapeptides with hydroxyl groups or alkylation , which suggests that it may have a role in peptide synthesis or modification within cells.

Molecular Mechanism

Temporal Effects in Laboratory Settings

It is known that the compound is stable at -20°C .

Metabolic Pathways

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQTFDQPJQUJM-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309735 | |

| Record name | 2′,3′,5′-Tri-O-acetylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3181-38-2 | |

| Record name | 2′,3′,5′-Tri-O-acetylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3181-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inosine 2',3',5'-triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′,3′,5′-Tri-O-acetylinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

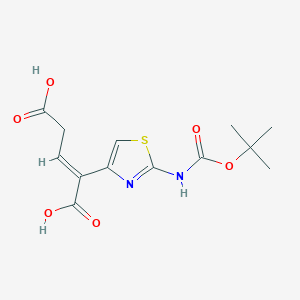

![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

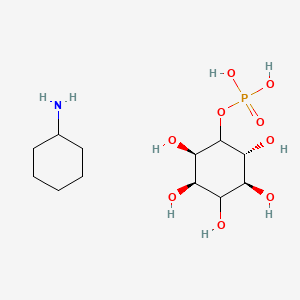

![Disodium;[[5-(3-acetyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1139577.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)

![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)